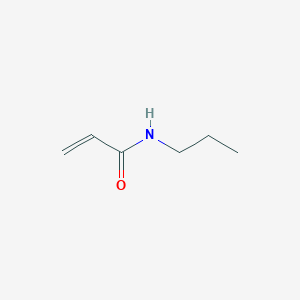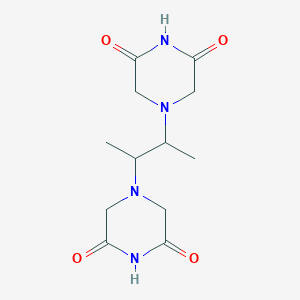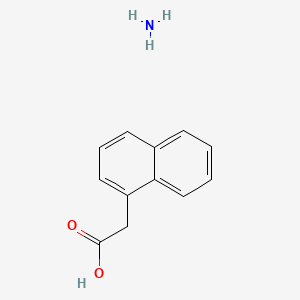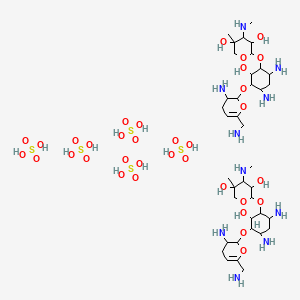
アミグダリン
概要
説明
アミグダリンは、多くの果実の種子、特にアプリコット、苦杏仁、リンゴ、桃、サクランボ、プラムなどに自然に存在するシアン配糖体です . アミグダリンは、しばしば「ビタミンB17」と呼ばれる代替がん治療法として使用されていることで知られていますが、実際にはビタミンではありません . アミグダリンは代謝されるとシアン化物を放出し、安全性に対する懸念が高まっています .
2. 製法
合成経路と反応条件: アミグダリンは、酸性条件下でベンザルデヒドシアンヒドリンとグルコースを反応させることで合成できます。 このプロセスでは、グルコースとシアンヒドリンの間でグリコシド結合が形成されます .
工業的生産方法: アミグダリンの工業的生産には、通常、天然資源からの抽出が用いられます。アプリコットと苦杏仁の種子がよく使用されます。抽出プロセスには、種子の粉砕、それに続くエタノールまたはメタノールを用いた溶媒抽出が含まれます。 次に、抽出物を結晶化によって精製します .
反応の種類:
加水分解: アミグダリンは、水とβ-グルコシダーゼなどの酵素の存在下で加水分解され、ベンズアルデヒド、グルコース、シアン化水素が生成されます.
一般的な試薬と条件:
生成される主な生成物:
加水分解: ベンズアルデヒド、グルコース、シアン化水素.
酸化: ベンズアルデヒドおよびその他の酸化誘導体.
科学的研究の応用
アミグダリンは様々な用途で研究されてきましたが、その使用は非常に物議を醸しています:
化学:
生物学:
医学:
産業:
作用機序
アミグダリンは、主に加水分解によってシアン化物が放出されることでその効果を発揮します。 シアン化物はミトコンドリアの電子伝達系におけるシトクロムcオキシダーゼを阻害し、細胞の低酸素症とアポトーシスを引き起こします . この機序は、がん治療におけるアミグダリンの効果の根拠となっていますが、その毒性の原因にもなっています .
生化学分析
Biochemical Properties
D-Amygdalin plays a significant role in biochemical reactions, primarily through its hydrolysis to produce hydrogen cyanide, benzaldehyde, and glucose . The enzymes involved in this process include amygdalin hydrolase, prunasin hydrolase, and mandelonitrile lyase . Amygdalin hydrolase catalyzes the initial breakdown of D-Amygdalin into prunasin, which is further hydrolyzed by prunasin hydrolase to produce mandelonitrile. Mandelonitrile is then decomposed by mandelonitrile lyase to release hydrogen cyanide and benzaldehyde . These interactions highlight the compound’s potential for both therapeutic and toxic effects.
Cellular Effects
D-Amygdalin influences various cellular processes, including cell viability, proliferation, and apoptosis . It has been shown to activate apoptotic pathways by influencing proteins such as Bax and Bcl-2, which regulate cell death . Additionally, D-Amygdalin affects cell signaling pathways, including the p38MAPK pathway, which plays a role in cellular responses to stress and inflammation . These effects can lead to changes in gene expression and cellular metabolism, impacting cell function and survival.
Molecular Mechanism
At the molecular level, D-Amygdalin exerts its effects through several mechanisms. It induces apoptosis by activating apoptotic proteins and inhibiting anti-apoptotic proteins . The compound also affects the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, D-Amygdalin’s hydrolysis to hydrogen cyanide plays a crucial role in its cytotoxic effects, as hydrogen cyanide inhibits cytochrome oxidase, disrupting cellular respiration and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Amygdalin can change over time due to its stability and degradation . Studies have shown that D-Amygdalin can be rapidly absorbed and metabolized, with its effects observed within a short time frame . Its long-term effects on cellular function can vary, with some studies indicating potential toxicity at high doses . The stability of D-Amygdalin in different conditions, such as pH and temperature, also influences its effectiveness and safety in laboratory experiments .
Dosage Effects in Animal Models
The effects of D-Amygdalin vary with different dosages in animal models. Low doses of D-Amygdalin have been shown to exert antioxidant and anti-inflammatory effects, while high doses can lead to toxicity and adverse effects . In mice, for example, high doses of D-Amygdalin have been associated with cyanide poisoning-like symptoms, including headache, nausea, and dizziness . These findings highlight the importance of carefully determining the appropriate dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
D-Amygdalin is involved in several metabolic pathways, primarily through its hydrolysis to produce hydrogen cyanide, benzaldehyde, and glucose . The enzymes responsible for these reactions include cytochrome P450 enzymes, such as PdCYP79D16 and PdCYP71AN24, which catalyze the conversion of phenylalanine to mandelonitrile . Additionally, monoglucosyl transferases, such as PdUGT94AF3, and other enzymes like PdUGT94AF1 and PdUGT94AF2, play roles in the formation of prunasin and amygdalin . These metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
D-Amygdalin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within the body can affect its localization and accumulation in specific tissues, influencing its therapeutic and toxic effects . Understanding these transport and distribution mechanisms is essential for optimizing the use of D-Amygdalin in medical applications.
Subcellular Localization
The subcellular localization of D-Amygdalin and its catabolizing enzymes is critical for its activity and function. In black cherry seeds, for example, the enzymes amygdalin hydrolase, prunasin hydrolase, and mandelonitrile lyase are localized in the protein bodies of the procambium and cotyledonary parenchyma cells . This localization ensures the efficient breakdown of D-Amygdalin into its active components, facilitating its biochemical and cellular effects. Understanding the subcellular localization of D-Amygdalin can provide insights into its mechanisms of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Amygdalin can be synthesized through the reaction of benzaldehyde cyanohydrin with glucose under acidic conditions. The process involves the formation of a glycosidic bond between the glucose and the cyanohydrin .
Industrial Production Methods: Industrial production of amygdalin typically involves extraction from natural sources. The seeds of apricots and bitter almonds are commonly used. The extraction process includes crushing the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization .
Types of Reactions:
Oxidation and Reduction: Amygdalin can be oxidized to form benzaldehyde and other derivatives.
Substitution: Substitution reactions involving amygdalin are rare due to its stable glycosidic bond.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-glucosidase or acidic hydrolysis using dilute hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Major Products Formed:
Hydrolysis: Benzaldehyde, glucose, and hydrogen cyanide.
Oxidation: Benzaldehyde and other oxidized derivatives.
類似化合物との比較
アミグダリンは、プルナシン、サンブニグリン、ビシアニンなどの他のシアン配糖体としばしば比較されます .
類似化合物:
プルナシン: 特定の果実の種子に見られ、同様のシアン生成性を持っています.
サンブニグリン: ニワトコ属植物に含まれ、加水分解によってシアン化物を放出します.
ビシアニン: ソラマメの種子に含まれ、同様の化学的特性を持っています.
独自性: アミグダリンは、様々な果実の種子に広く存在し、代替がん治療法として歴史的に使用されてきたことで独自性を持っています。 シアン化物を放出する能力は、科学研究における興味と懸念の両方となっています .
特性
IUPAC Name |
2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIJNAGGSZNQT-SWRVSKMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | amygdalin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Amygdalin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031434 | |
| Record name | DL-Amygdalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51371-34-7, 29883-15-6 | |
| Record name | DL-Amygdalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amygdalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-226 °C | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for amygdalin's anticancer effects?
A1: While the exact mechanism remains under investigation, several studies suggest amygdalin may exert anticancer effects through multiple pathways, including:
- Induction of Apoptosis: Amygdalin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, prostate, and cervical cancer cells. [, , , ] This effect is often associated with the upregulation of pro-apoptotic proteins like Bax and caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. [, , ]
- Cell Cycle Arrest: Amygdalin has demonstrated the ability to induce cell cycle arrest in specific phases (G0/G1 or S phase), effectively halting the proliferation of cancer cells. [, ]
- Inhibition of Adhesion and Migration: Some studies suggest that amygdalin might interfere with the adhesion and migration of cancer cells, potentially limiting their ability to metastasize. [, , ]
Q2: How is amygdalin metabolized in the body?
A2: Amygdalin is metabolized by enzymes like β-glucosidase, which is present in various tissues, including the liver and gut. This enzymatic breakdown releases benzaldehyde, glucose, and hydrogen cyanide. [, , , ]
Q3: What is the molecular formula and weight of amygdalin?
A3: The molecular formula of amygdalin is C20H27NO11, and its molecular weight is 457.42 g/mol.
Q4: What spectroscopic techniques are used to characterize amygdalin?
A4: Various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and 13C nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize amygdalin and its isomers. [, , ] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used for identification and quantification. []
Q5: How stable is amygdalin under different storage conditions?
A5: Amygdalin can degrade under certain conditions, leading to a decrease in its potency and potential changes in its biological activity. [, , ] Studies have shown that:
- Temperature: Amygdalin is susceptible to degradation at high temperatures. [, , ]
- pH: Isomerization of D-amygdalin to neoamygdalin is favored in alkaline conditions and inhibited in acidic conditions. [, , ]
- Solvent: Ethanol has been shown to inhibit the isomerization of amygdalin. [, ]
- Container Material: The type of container material can influence amygdalin's stability, with glass potentially accelerating degradation compared to high-density polyethylene. []
Q6: What strategies can be employed to improve the stability of amygdalin?
A6: Several approaches have been investigated to enhance amygdalin's stability:
- Encapsulation: Encapsulating amygdalin within hydrogel beads, prepared using materials like sodium alginate, has shown promise in improving its thermal stability and achieving a controlled release profile. []
- Acidic Conditions: Maintaining acidic conditions during extraction and processing can help inhibit the racemization of amygdalin. []
- Solvent Selection: Utilizing ethanol as a solvent, particularly during extraction, can contribute to preserving amygdalin's stability. [, ]
- Appropriate Storage: Storing amygdalin in inert containers, like those made of high-density polyethylene, and maintaining appropriate temperature and humidity levels can help minimize degradation. []
Q7: What in vitro models have been used to study amygdalin's anticancer activity?
A7: Various human cancer cell lines, including but not limited to MCF-7 (breast cancer), A549 and PC9 (lung cancer), HeLa (cervical cancer), DU145 and LNCaP (prostate cancer), HepG-2 (liver cancer), and EJ (bladder cancer), have been employed to evaluate the effects of amygdalin on cell viability, proliferation, apoptosis, cell cycle progression, and expression of relevant proteins. [, , , , , ]
Q8: Have there been any clinical trials investigating amygdalin as a cancer treatment?
A8: While amygdalin has been proposed as a cancer treatment for decades, clinical trials remain limited. Two early clinical trials, conducted several decades ago, failed to demonstrate significant benefits of amygdalin in cancer patients. [, ]
Q9: What are the known toxicities associated with amygdalin?
A9: The primary safety concern with amygdalin stems from its potential to release hydrogen cyanide upon metabolism. [, , , ] Hydrogen cyanide is a potent toxin that can interfere with cellular respiration, leading to serious health complications and even death in severe cases. [, ]
Q10: How is amygdalin typically quantified in plant materials and pharmaceutical preparations?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed for the quantification of amygdalin in plant materials, pharmaceutical formulations, and biological samples. [, , , ]
Q11: What are some challenges in the analysis of amygdalin?
A11: Analyzing amygdalin can be challenging due to:
- Isomerization: The potential for amygdalin to isomerize into neoamygdalin during extraction and analysis necessitates careful optimization of analytical methods to accurately quantify both forms. [, , , ]
- Matrix Effects: The complex matrices of plant materials and biological samples can interfere with amygdalin detection, requiring effective extraction and purification steps. []
Q12: What are the future research directions for amygdalin?
A12: Future research on amygdalin could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)










